
MC-Val-Cit-PAB
科学研究应用
MC-Val-Cit-PAB 具有广泛的科学研究应用,包括:
未来方向
: Ye, Z., Zhang, Y., Liu, Y., Liu, Y., Tu, J., & Shen, Y. (2021). EGFR Targeted Cetuximab-Valine-Citrulline (vc)-Doxorubicin Immunoconjugates-Loaded Bovine Serum Albumin (BSA) Nanoparticles for Colorectal Tumor Therapy. International Journal of Nanomedicine, 16, 2443–2459. DOI : Cathepsin B Cleavable Linkers/Peptide Linkers. Link : Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs. Link : ADC连接子及研究进展详述. [Link](https://zh
作用机制
MC-Val-Cit-PAB 通过一种机制发挥作用,该机制涉及靶细胞溶酶体中的组织蛋白酶 B 和相关酶的酶促裂解。裂解释放细胞毒性药物,然后通过靶向特定细胞通路发挥治疗作用。 涉及的分子靶点和通路包括通过单甲基鬼臼毒素 E (MMAE) 抑制微管蛋白聚合,从而导致细胞周期阻滞和凋亡 .
生化分析
Biochemical Properties
MC-Val-Cit-PAB plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It interacts with enzymes such as cathepsin B, which cleaves the linker in the lysosomes of tumor cells . This interaction is enzymatic and is crucial for the release of the drug payload within the target cells .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in ADCs. Upon internalization of the ADC into the target cell, the this compound linker is cleaved by cathepsin B in the lysosomes, releasing the attached payload inside the target cell . This process influences cell function by delivering potent cytotoxic drugs specifically to the target-expressing cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves two key steps. First, the ADC is internalized into the target cell, where it is transported to the lysosome. Here, the this compound linker is cleaved by cathepsin B, exposing the dipeptide which is then degraded . This degradation liberates the attached payload (drug), allowing it to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is critical for the efficacy of ADCs. The linker is designed to be stable in circulation but cleavable in the lysosomal environment of the target cell . Over time, the linker remains intact until the ADC is internalized and the linker is cleaved, releasing the drug payload .
Dosage Effects in Animal Models
For instance, ADCs with this compound showed improved tolerability in the hematopoietic compartment in rat studies .
Metabolic Pathways
The metabolic pathway of this compound primarily involves its cleavage by cathepsin B in the lysosomes of target cells . This cleavage is a key step in the metabolic processing of ADCs, leading to the release of the drug payload.
Transport and Distribution
This compound, as part of an ADC, is transported into target cells via receptor-mediated endocytosis . Once inside the cell, the ADC is distributed to the lysosomes, where the this compound linker is cleaved .
Subcellular Localization
The subcellular localization of this compound is within the lysosomes of target cells . Here, the linker is cleaved by cathepsin B, leading to the release of the drug payload . This localization is crucial for the function of ADCs, enabling the targeted delivery of cytotoxic drugs.
准备方法
合成路线和反应条件
MC-Val-Cit-PAB 是通过一系列化学反应合成的,这些反应涉及缬氨酸-瓜氨酸二肽与对氨基苄醇的偶联。合成通常包括以下步骤:
偶联反应: 缬氨酸-瓜氨酸二肽与对氨基苄醇在偶联试剂如 EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)存在下,使用 N,N-二异丙基乙胺 (DIPEA) 等碱性试剂进行偶联。
工业生产方法
This compound 的工业生产涉及扩大上述合成路线的规模。 该工艺针对大规模生产进行了优化,通过控制反应条件和高效的纯化方法,确保高产率和纯度 .
化学反应分析
反应类型
MC-Val-Cit-PAB 经历了几种类型的化学反应,包括:
常用试剂和条件
裂解反应: 组织蛋白酶 B 和相关酶通常用于裂解缬氨酸-瓜氨酸二肽基序.
取代反应: 马来酰亚胺和含硫醇的化合物用于生物偶联反应.
形成的主要产物
This compound 裂解形成的主要产物是细胞毒性药物和裂解的连接体组分。 在取代反应中,主要产物是抗体-药物偶联物 .
相似化合物的比较
MC-Val-Cit-PAB 因其双功能性质和组织蛋白酶裂解特性而独一无二。类似的化合物包括:
This compound-Cl: 另一种可裂解的 ADC 连接体,用于偶联 MMAE 和抗体.
VcMMAE (this compound-MMAE): 一种 this compound 与 MMAE 偶联的化合物,用于靶向癌症治疗.
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBTTRWLGVRER-OFVILXPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201103437 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-80-4 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of MC-Val-Cit-PAB in antibody-drug conjugates?
A: this compound serves as a critical linker in ADCs, acting as a bridge between a monoclonal antibody and a cytotoxic payload [, ]. This linker is designed to be stable in circulation but cleavable within the target cancer cells, allowing for the controlled release of the cytotoxic drug specifically at the tumor site [].
Q2: How does the structure of this compound contribute to its function in ADCs?
A: this compound incorporates a valine-citrulline dipeptide sequence. This sequence is recognized and cleaved by specific proteases found within the lysosomes of tumor cells [, ]. This cleavage mechanism ensures that the cytotoxic drug is released only after the ADC has been internalized by the target cancer cell, minimizing off-target effects [, ].
Q3: Can you provide an example of an ADC utilizing this compound and its application in cancer therapy?
A: One study utilized this compound to create an ADC by conjugating the cytotoxic drug Doxorubicin (DOX) to Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR) []. This cetuximab-vc-DOX ADC demonstrated promising results in targeting and inhibiting the growth of colorectal cancer cells overexpressing EGFR both in vitro and in vivo []. The researchers highlighted the enhanced tumor targeting ability and reduced systemic toxicity of this ADC, suggesting its potential as a targeted therapy for colorectal cancer [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



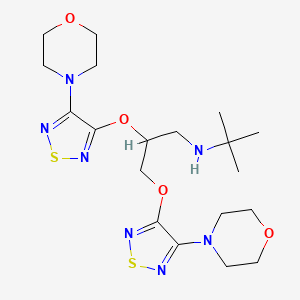
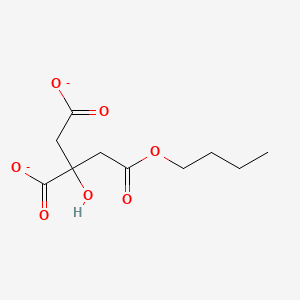
![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)
![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
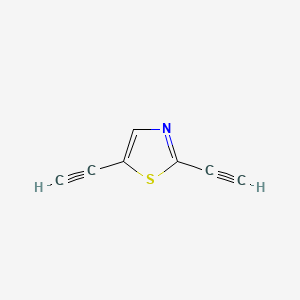

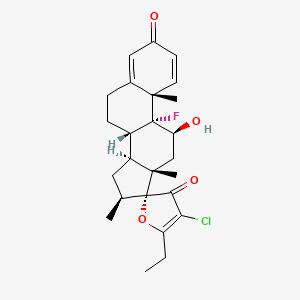
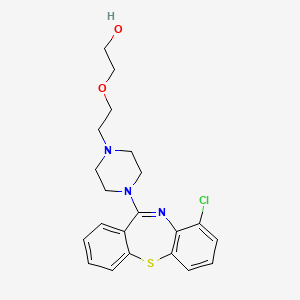
![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)
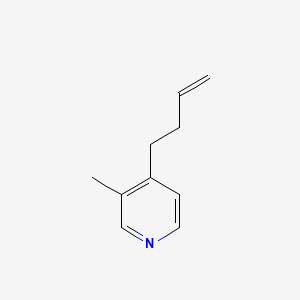

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B569864.png)
